molecular formula C7H11BN2O3 B568005 (3-Amino-5-ethoxypyridin-4-yl)boronic acid CAS No. 1310405-08-3

(3-Amino-5-ethoxypyridin-4-yl)boronic acid

Cat. No. B568005
M. Wt: 181.986
InChI Key: KGUJMQCOCWYHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Amino-5-ethoxypyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C7H11BN2O3 and a molecular weight of 181.986 . It is intended for research use only.


Synthesis Analysis

The synthesis of boronic acids like “(3-Amino-5-ethoxypyridin-4-yl)boronic acid” often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in many synthesis protocols . The preparation of α-aminoboronic acids, which are closely related to our compound of interest, has been described in various studies, involving both highly stereoselective syntheses and asymmetric procedures .


Molecular Structure Analysis

The molecular structure of “(3-Amino-5-ethoxypyridin-4-yl)boronic acid” consists of a pyridine ring with an ethoxy group at the 5-position, an amino group at the 3-position, and a boronic acid group at the 4-position .


Chemical Reactions Analysis

Boronic acids, including “(3-Amino-5-ethoxypyridin-4-yl)boronic acid”, are known to participate in various chemical reactions. One of the most significant is the Suzuki–Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . Protodeboronation of alkyl boronic esters is another important reaction involving boronic acids .

Scientific Research Applications

Synthesis and Chemical Properties

  • Electrophilic Activation of Unprotected Maltols : A study by Ke et al. (2022) demonstrated the use of boronic acid in the efficient electrophilic activation of unprotected maltols. This method is significant in drug development for synthesizing metal-chelating pharmacophores like 3,4-Hydroxypyridinone (3,4-HOPO) (Ke et al., 2022).
  • Synthesis of Amino-3-Fluorophenyl Boronic Acid : Das et al. (2003) explored the synthesis of amino-3-fluorophenyl boronic acid, noting its utility in creating glucose sensing materials and its role in Suzuki cross-coupling reactions, which are pivotal in synthetic chemistry (Das et al., 2003).

Applications in Drug Synthesis and Therapy

  • Boron Neutron Capture Therapy Agent : A study by Das et al. (2000) developed a water-soluble boronated amino acid for boron neutron capture therapy, highlighting the importance of boronic acid derivatives in therapeutic applications (Das et al., 2000).

Novel Compounds and Materials Synthesis

  • Multicomponent Assembly of Boron-Based Dendritic Nanostructures : Christinat et al. (2007) described a new method for constructing boron-based macrocycles and dendrimers, emphasizing the role of boronic acids in advanced material synthesis (Christinat et al., 2007).
  • Synthesis of Halopyridinylboronic Acids and Esters : Bouillon et al. (2003) focused on synthesizing halopyridinylboronic acids and esters, which have applications in producing new pyridine libraries via Pd-catalyzed coupling (Bouillon et al., 2003).

Bioanalysis and Metabolite Profiling

  • Bioanalysis of Boronic Acid-Based Anticancer Molecule : Zagade et al. (2020) conducted bioanalysis and metabolite profiling of a boronic acid-based anticancer molecule, demonstrating the compound's promising activity against various cell lines (Zagade et al., 2020).

Catalysis and Chemical Reactions

  • Boron Nitride Nanomaterial Based Catalyst : Murugesan et al. (2017) reported on a boron nitride nanomaterial-based catalyst for synthesizing biologically active compounds, highlighting the versatility of boronic acids in catalysis (Murugesan et al., 2017).

Fluorescence and Sensing Applications

  • Fluorescence Quenching of Boronic Acid Derivative : Melavanki (2018) studied the fluorescence quenching of a boronic acid derivative, providing insights into sensor design and the interaction of boronic acids with different solvents (Melavanki, 2018).

Future Directions

Boronic acids, including “(3-Amino-5-ethoxypyridin-4-yl)boronic acid”, continue to be a subject of extensive research due to their diverse applications in chemical synthesis and sensing . Future research will likely focus on developing new synthetic methods, improving the efficiency and selectivity of reactions involving boronic acids, and exploring new applications in areas such as drug development and materials science .

properties

IUPAC Name

(3-amino-5-ethoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3/c1-2-13-6-4-10-3-5(9)7(6)8(11)12/h3-4,11-12H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUJMQCOCWYHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1N)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694509
Record name (3-Amino-5-ethoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-ethoxypyridin-4-yl)boronic acid

CAS RN

1310405-08-3
Record name Boronic acid, B-(3-amino-5-ethoxy-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310405-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-5-ethoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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